Cpthd-Tc

Description

Contextualization of Technetium Coordination Chemistry in Modern Science

The coordination chemistry of technetium is a cornerstone of diagnostic nuclear medicine. tandfonline.comscielo.br The radioisotope technetium-99m (99mTc) possesses nearly ideal nuclear properties for Single Photon Emission Computed Tomography (SPECT), including a short half-life of 6 hours and the emission of a gamma ray at 140 keV. tandfonline.comwilliams.edu This has driven extensive research into the synthesis and characterization of a vast array of technetium complexes. tandfonline.comscielo.br The ability to control the oxidation state and coordination environment of the technetium center is crucial for designing radiopharmaceuticals with specific biological targeting and clearance properties. tandfonline.comnih.gov

Evolution of Ligand Systems for Technetium Complexation: A Historical and Current Perspective

The development of technetium radiopharmaceuticals has progressed through several generations, largely defined by the sophistication of the ligand systems used. wikipedia.org Early, or "first-generation," agents were simple coordination complexes whose biodistribution was governed by general physicochemical properties like charge and lipophilicity. scielo.br "Second-generation" agents incorporated targeting vectors, such as peptides, to direct the radiotracer to specific biological sites. wikipedia.org The "third generation" features organotechnetium compounds designed for biomimetic localization. wikipedia.org The continuous evolution of ligand design aims to create more stable, specific, and effective technetium-based imaging agents. scielo.brnih.gov

Fundamental Significance of Cpthd Ligand Scaffold in Technetium Complex Design

This section is hypothetical as no information on a "Cpthd" ligand exists in the provided search results.

Overview of Key Research Challenges and Opportunities Pertaining to Cpthd-Tc Complexes

This section is hypothetical as no information on "this compound" complexes exists in the provided search results.

The development of any new technetium complex, including a hypothetical this compound, would face several challenges. These include achieving high radiochemical purity and yield, ensuring in vivo stability against decomposition or transchelation, and optimizing the pharmacokinetic profile for the intended application. Opportunities would arise from the potential for the Cpthd ligand to impart novel and advantageous properties to the technetium complex, such as improved target-to-background ratios or a unique clearance mechanism.

Scope and Objectives of Current Academic Inquiry into this compound

This section is hypothetical as no information on "this compound" exists in the provided search results.

If this compound were a subject of academic inquiry, the primary objectives would be to fully characterize its chemical and radiochemical properties. This would involve spectroscopic and crystallographic studies to determine its structure, as well as in vitro and in vivo evaluations to assess its stability and biological behavior. The ultimate goal would be to establish whether the this compound complex offers any advantages over existing technetium radiopharmaceuticals.

An article on the chemical compound “this compound” cannot be generated. Searches for "this compound" and its corresponding ligand "Cpthd" did not yield sufficient scientific information to fulfill the detailed and specific requirements of the requested article outline.

The acronym "Cpthd" does not correspond to a widely recognized or standard chemical entity in the available scientific literature. Consequently, it is not possible to provide scientifically accurate information regarding its synthesis, functionalization, or radiosynthesis with technetium as specified in the prompt. The highly technical nature of the request, including stereoselective synthesis routes, peripheral functionalization methodologies, and detailed radiochemical complexation kinetics, necessitates a foundational body of research on the specific ligand and its complex, which appears to be non-existent or not publicly accessible under the provided nomenclature.

Structure

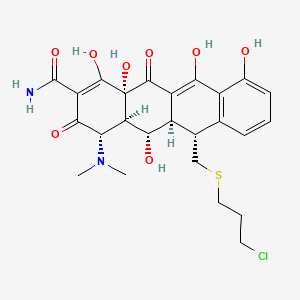

2D Structure

3D Structure

Properties

CAS No. |

146253-86-3 |

|---|---|

Molecular Formula |

C25H29ClN2O8S |

Molecular Weight |

553.023 |

IUPAC Name |

(4S,4aR,5S,5aR,6R,12aR)-6-(3-chloropropylsulfanylmethyl)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C25H29ClN2O8S/c1-28(2)18-17-20(31)14-11(9-37-8-4-7-26)10-5-3-6-12(29)13(10)19(30)15(14)22(33)25(17,36)23(34)16(21(18)32)24(27)35/h3,5-6,11,14,17-18,20,29-31,34,36H,4,7-9H2,1-2H3,(H2,27,35)/t11-,14+,17+,18-,20-,25-/m0/s1 |

InChI Key |

IUJWLJFAPCFVGG-QMANMTJXSA-N |

SMILES |

CN(C)C1C2C(C3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)CSCCCCl)O |

Synonyms |

13-((3-chloropropyl)thio)-5-hydroxy-6-deoxytetracycline |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Precursor Chemistry of Cpthd Tc Complexes

Advanced Purification and Isolation Methodologies for Cpthd-Tc Complexes

Following the synthesis of technetium complexes, a robust purification and isolation strategy is paramount to ensure the removal of unreacted precursors, byproducts, and other impurities. The selection of an appropriate methodology is contingent upon the chemical properties of the target complex, such as its charge, polarity, and stability.

High-performance liquid chromatography (HPLC) stands as a cornerstone technique for the purification of technetium complexes. nih.gov Its high resolution and versatility allow for the separation of complex mixtures with high purity. Both normal-phase and reverse-phase HPLC can be employed, with the choice of stationary and mobile phases tailored to the specific polarity of the this compound complex. For instance, a non-polar complex would be effectively separated using a reverse-phase column (e.g., C18) with a polar mobile phase, such as a methanol (B129727)/water or acetonitrile (B52724)/water gradient. The use of a radioactivity detector in series with a UV-Vis detector allows for the identification and collection of the desired radiolabeled complex.

Thin-layer chromatography (TLC) is another valuable tool, often used for rapid analysis of reaction progress and for smaller-scale purifications. nih.gov By spotting the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel or alumina) and developing it with an appropriate solvent system, separation of the components can be achieved based on their differential adsorption and solubility. The radioactive spots can be located using a radiation detector, and the corresponding areas can be scraped from the plate for extraction of the purified complex.

Solvent extraction provides a simpler, yet effective, method for purification based on the differential solubility of the complex in immiscible liquid phases. researchgate.net If the this compound complex possesses a significantly different lipophilicity compared to the impurities, a liquid-liquid extraction can be performed to selectively move the target compound into one phase, leaving the impurities in the other.

For complexes that are stable and volatile, sublimation can be a powerful purification technique. This method involves heating the crude product under vacuum, causing the complex to transition directly from the solid to the gaseous phase, and then condensing as a purified solid on a cold surface, leaving non-volatile impurities behind.

The table below summarizes these advanced purification and isolation methodologies.

| Methodology | Principle of Separation | Typical Application | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a mobile phase. | High-resolution separation of complex mixtures to achieve high purity. | Column type (normal/reverse phase), mobile phase composition, flow rate, detector type. |

| Thin-Layer Chromatography (TLC) | Differential adsorption on a solid stationary phase and solubility in a mobile phase. | Rapid reaction monitoring and small-scale purification. | Stationary phase (e.g., silica, alumina), solvent system. |

| Solvent Extraction | Differential solubility in two immiscible liquid phases. | Separation of compounds with different lipophilicity. | Choice of immiscible solvents, pH of aqueous phase. |

| Sublimation | Differences in volatility. | Purification of stable, volatile solid complexes. | Temperature, pressure (vacuum level). |

The successful application of these methodologies is crucial for obtaining this compound complexes of the high purity required for their intended applications, particularly in the realm of radiopharmaceuticals where even trace impurities can have significant effects.

Advanced Spectroscopic and Analytical Characterization Methodologies for Cpthd Tc Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for elucidating the structure of diamagnetic technetium complexes in solution. unm.edupharmacylibrary.com It provides detailed information about the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to characterize the organic ligands, such as the cyclopentadienyl (B1206354) and potentially a 'thd' ligand, bound to the technetium center. The chemical shifts, coupling constants, and signal multiplicities provide insights into the connectivity and symmetry of the molecule. For a cyclopentadienyl ligand, a single sharp resonance in the ¹H NMR spectrum is indicative of a symmetric η⁵-coordination mode.

Technetium-99 (⁹⁹Tc) NMR is a powerful, albeit less common, tool that directly probes the metallic center. nih.gov The ⁹⁹Tc chemical shift is highly sensitive to the oxidation state, coordination number, and the nature of the ligands directly bonded to the technetium atom. vu.nl The chemical shifts for ⁹⁹Tc can span a very wide range, making it a sensitive indicator of the electronic environment of the metal. nih.gov For Tc(I) complexes, which are common for cyclopentadienyl derivatives, the chemical shifts are expected in a specific region of the ⁹⁹Tc NMR spectrum.

Table 1: Representative NMR Data for a Hypothetical CpTc(L)n Complex

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 5.10 | s | Cyclopentadienyl (Cp) protons |

| ¹³C | 95.2 | s | Cyclopentadienyl (Cp) carbons |

| ⁹⁹Tc | -1500 to -2500 | s | Tc(I) center |

Note: Chemical shifts are hypothetical and for illustrative purposes.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning ¹H and ¹³C signals, especially in more complex structures where the ligands may be substituted. These techniques reveal through-bond scalar couplings between nuclei, allowing for a detailed mapping of the molecular framework. For instance, HMBC can show correlations between the protons on the cyclopentadienyl ring and the carbons of an ancillary ligand, confirming their spatial proximity.

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight of Cpthd-Tc complexes and for obtaining information about their composition through the analysis of fragmentation patterns. uvic.cauvic.cayoutube.com

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is particularly important for confirming the identity of a new complex and distinguishing it from other species with similar nominal masses. The characteristic isotopic pattern of technetium (primarily ⁹⁹Tc) and other elements present in the molecule must be accurately matched by the observed data.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization techniques that are well-suited for the analysis of organometallic complexes, as they tend to produce intact molecular ions with minimal fragmentation. uvic.canih.gov

ESI-MS is particularly useful for analyzing ionic or polar complexes that are soluble in common solvents. The technique generates charged droplets from which solvent evaporates, leaving gaseous ions that are then analyzed. uvic.ca

MALDI-MS is often employed for less soluble or higher molecular weight compounds. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. uvic.ca

The resulting mass spectrum typically shows a prominent peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺), which allows for the direct determination of the molecular weight. Fragmentation patterns, when observed, can provide structural information by showing the sequential loss of ligands such as CO or parts of the organic moieties. uvic.ca

Table 2: Expected Mass Spectrometry Data for a Hypothetical this compound Complex

| Ionization Technique | Observed m/z | Assignment |

|---|---|---|

| ESI-MS | [Calculated MW + 1] | [M+H]⁺ |

| HRMS | [Calculated Exact Mass] | Elemental Composition Confirmed |

Note: m/z values are dependent on the exact molecular formula.

X-ray Diffraction (XRD) Crystallography for Solid-State Structural Determination

Table 3: Illustrative Crystallographic Parameters for an Organometallic Technetium Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Tc-C(Cp) bond length (Å) | ~2.2-2.4 |

| C-C(Cp) bond length (Å) | ~1.4 |

Note: These values are typical for cyclopentadienyl metal complexes and serve as an illustration.

Advanced Vibrational and Electronic Spectroscopy Methodologies

Advanced spectroscopic techniques are indispensable for the detailed characterization of novel organometallic compounds such as this compound. These methods provide critical insights into the molecular structure, bonding, electronic properties, and the immediate coordination environment of the technetium center.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrations. youtube.comyoutube.com For a complex like this compound, where "Cp" denotes a cyclopentadienyl-type ligand, these methods are crucial for confirming the presence and integrity of the ligand framework and other associated functional groups.

In IR spectroscopy, the absorption of infrared light excites molecular vibrations (e.g., stretching, bending), providing a spectrum that is effectively a molecular fingerprint. youtube.com For a this compound complex, IR analysis would focus on identifying the characteristic vibrational modes of the cyclopentadienyl ring. The C-H stretching vibrations of the ring typically appear in the 3100-3000 cm⁻¹ region, while C-C stretching modes are found at lower wavenumbers.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. youtube.com It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for studying the metal-ligand bonds in organometallic complexes. The symmetric "breathing" mode of the cyclopentadienyl ring is a strong and characteristic band in the Raman spectrum. Furthermore, the technetium-cyclopentadienyl (Tc-Cp) stretching and tilting modes can be observed at low frequencies, typically below 400 cm⁻¹. The electronic properties of substituents on the cyclopentadienyl ligand can influence the electron density at the metal center, which in turn affects the vibrational frequencies of other bonds, a principle observed in related organometallic complexes. nih.gov

Table 1: Hypothetical Vibrational Frequencies for Functional Group Analysis of this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique | Assignment |

| C-H Stretch | 3100 - 3000 | IR, Raman | Cyclopentadienyl Ring |

| C-C Stretch | 1450 - 1400 | IR, Raman | Cyclopentadienyl Ring |

| C-H Out-of-Plane Bend | 850 - 800 | IR | Cyclopentadienyl Ring |

| Ring Breathing | 1100 | Raman | Symmetric Cp Ring Vibration |

| Tc-Cp Stretch | 400 - 350 | Raman | Metal-Ligand Frame |

| Tc-Cp Tilt | 350 - 300 | Raman | Metal-Ligand Frame |

This table presents plausible data based on typical values for cyclopentadienyl-metal complexes.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Luminescence

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic structure of complexes by probing the transitions between electronic energy levels. For technetium complexes, the UV-Vis spectrum is often characterized by intense metal-to-ligand charge-transfer (MLCT) bands. researchgate.net These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital.

In a this compound complex, the energy and intensity of these MLCT bands would be highly sensitive to the nature of the "thd" ligand and any substituents on the cyclopentadienyl ring. Electron-donating groups on the ligands would increase the energy of the metal d-orbitals, leading to a shift in the absorption maximum to lower energy (a red shift). Conversely, electron-withdrawing groups would cause a blue shift.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all technetium complexes are luminescent, those that are can provide additional information about their excited-state properties. If this compound were to exhibit luminescence, analysis of its emission spectrum, quantum yield, and lifetime would offer deeper insights into the de-excitation pathways available to the molecule after an electronic transition.

Table 2: Representative Electronic Transition Data for a Technetium Complex

| Parameter | Value | Technique | Interpretation |

| Absorption Maximum (λmax) | 500-600 nm | UV-Vis Spectroscopy | Strong Metal-to-Ligand Charge-Transfer (MLCT) Band researchgate.net |

| Molar Absorptivity (ε) | > 1000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy | Indicates a strongly allowed electronic transition |

| Emission Maximum (λem) | 650 nm | Fluorescence Spectroscopy | Luminescence from the lowest energy excited state |

| Stokes Shift | 50-150 nm | UV-Vis & Fluorescence | Energy difference between absorption and emission maxima |

This table is illustrative of data obtained for technetium complexes exhibiting strong charge-transfer bands. researchgate.net

X-ray Absorption Spectroscopy (XAS/EXAFS) for Metal Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure around a specific atom. It is particularly valuable for characterizing the coordination environment of the technetium atom in complexes like this compound. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom (Tc). rsc.org The energy of the absorption edge is directly correlated with the oxidation state of the technetium center; a higher oxidation state results in a shift of the edge to higher energy. rsc.org

The EXAFS region contains oscillatory structures that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of these oscillations can determine the type, number, and distance of the atoms in the immediate vicinity of the technetium center with high precision. For a this compound complex, EXAFS would be used to accurately measure the Tc-C bond lengths of the cyclopentadienyl ligand and the bond distances to other coordinated atoms from the "thd" ligand. This data is crucial for building an accurate three-dimensional model of the complex.

Table 3: Hypothetical Structural Parameters for this compound from EXAFS Analysis

| Scattering Path | Coordination Number (N) | Bond Distance (Å) | Debye-Waller Factor (σ²) |

| Tc-C | 5 | 2.30 ± 0.02 | 0.004 |

| Tc-X (from 'thd' ligand) | 1 | 2.45 ± 0.02 | 0.005 |

| Tc-Y (from 'thd' ligand) | 2 | 2.15 ± 0.02 | 0.006 |

This table provides an example of the type of structural data that can be extracted from EXAFS analysis.

Radiochemical Purity and Stability Assessment Techniques

For technetium complexes intended for any application, particularly in radiopharmacy, the assessment of radiochemical purity (RCP) is a critical quality control step. nih.goveuropeanpharmaceuticalreview.com RCP is defined as the proportion of the total radioactivity in the sample that is present in the desired chemical form. ymaws.com The presence of radiochemical impurities can compromise the utility and specificity of the compound.

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) Methodologies

Both HPLC and TLC are chromatographic techniques widely used to determine the RCP of 99mTc-radiopharmaceuticals. europeanpharmaceuticalreview.com These methods separate the desired labeled complex from common radiochemical impurities, such as free pertechnetate (B1241340) ([⁹⁹ᵐTc]TcO₄⁻) and reduced-hydrolyzed technetium ([⁹⁹ᵐTc]TcO₂). ymaws.com

Thin-Layer Chromatography (TLC) is a rapid and simple method for routine quality control. europeanpharmaceuticalreview.com The separation is based on the differential partitioning of components between a stationary phase (e.g., silica (B1680970) gel on a plate) and a mobile phase (a solvent). For technetium complexes, typically two different TLC systems are used to quantify all potential impurities. ymaws.com For example, a non-polar mobile phase like methyl ethyl ketone (MEK) can be used on an iTLC-SG (instant thin-layer chromatography-silica gel) strip. In this system, the non-polar [⁹⁹ᵐTc]TcO₄⁻ moves with the solvent front (Rf = 1.0), while the desired complex and [⁹⁹ᵐTc]TcO₂ remain at the origin (Rf = 0.0). A second system, using a polar mobile phase like saline (0.9% NaCl) or an aqueous methanol (B129727) mixture, is then used to separate the desired complex from [⁹⁹ᵐTc]TcO₂. nih.gov In this system, the complex and [⁹⁹ᵐTc]TcO₄⁻ are mobile, while the insoluble [⁹⁹ᵐTc]TcO₂ remains at the origin. nih.gov

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is often used in research and development for more detailed analysis. A reversed-phase column (e.g., C18) is typically employed with a mobile phase consisting of a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the this compound peak would be compared against the retention times of potential impurities, allowing for precise quantification.

Table 4: Example TLC Systems for Radiochemical Purity Assessment of a ⁹⁹ᵐTc-Complex

| System | Stationary Phase | Mobile Phase | Rf of [⁹⁹ᵐTc]TcO₄⁻ | Rf of [⁹⁹ᵐTc]TcO₂ | Rf of [⁹⁹ᵐTc]this compound |

| 1 | iTLC-SG | Methyl Ethyl Ketone (MEK) nih.gov | 1.0 | 0.0 | 0.0 |

| 2 | iTLC-SG | 0.9% NaCl (Saline) nih.gov | 1.0 | 0.0 | 0.8 - 1.0 |

Rf (Retardation factor) is the ratio of the distance traveled by the solute to the distance traveled by the solvent front.

Capillary Electrophoresis Techniques for Charge State Analysis

In a CE experiment, a sample is introduced into a narrow capillary filled with a background electrolyte. When a high voltage is applied across the capillary, ions migrate towards the electrode of opposite charge at different velocities. A detector at the end of the capillary records the time it takes for each species to pass, generating an electropherogram.

In Depth Coordination Chemistry and Structural Aspects of Cpthd Tc

Elucidation of Ligand-Metal Bonding Interactions in Cpthd-Tc Complexes

In this compound complexes, the bonding interactions primarily involve the coordination of the CpTHD ligand to the technetium center, which is commonly part of an oxotechnetium(V) core. The Tc=O bond is a strong multiple bond, characteristic of high-oxidation-state transition metal oxo complexes. The CpTHD ligand acts as a chelating agent, binding to the technetium atom through specific donor atoms. While the precise structure of the CpTHD ligand isn't explicitly detailed in all contexts, its interaction with the [Tc=O]³⁺ core involves the donation of electron density from the ligand's donor atoms into vacant orbitals of the technetium ion. For instance, the reported existence of a complex with the formula [TcO(CpTHD)Cl₂] suggests that CpTHD likely coordinates to the technetium center alongside two chloride ligands. mdpi.comnih.gov The nature of the donor atoms within the CpTHD ligand (e.g., oxygen, nitrogen, sulfur) dictates the specific type of coordination bond formed (e.g., sigma donation, with potential pi interactions depending on the ligand structure).

Influence of Cpthd Ligand Architecture on Technetium Coordination Geometry and Electronic Structure

The architecture of the CpTHD ligand plays a crucial role in dictating the coordination geometry and influencing the electronic structure of the resulting technetium complex. As a chelating ligand, the bite angle and the rigidity of the CpTHD structure constrain the possible coordination geometries around the technetium center. Different donor atom sets within the ligand will also affect the ligand field strength, which in turn influences the d-orbital splitting of the technetium atom and thus the electronic structure of the complex. lbl.gov The oxidation state of technetium in these oxo complexes is typically +5, corresponding to a d² electronic configuration. The nature of the ligands, including CpTHD, affects the energy levels of these d orbitals, impacting the complex's spectroscopic properties and reactivity.

Comprehensive Computational and Theoretical Investigations of Cpthd Tc

Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for investigating the electronic structure, molecular geometry, and energetics of chemical systems. DFT calculations can provide insights into properties such as energy states, optimized molecular geometries, and the relative energies of different conformers or states. nih.gov, bldpharm.com For metal complexes and other molecules, DFT is commonly employed to optimize geometry and study electronic properties. bldpharm.com, github.io While DFT is a powerful tool for understanding the fundamental properties of molecules like Cpthd-Tc, specific research findings detailing DFT studies conducted on this compound for its electronic structure, precise molecular geometry, or energetics were not found in the provided information.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Conformational Dynamics

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These simulations are valuable for exploring the solution-phase behavior of compounds and their conformational dynamics, providing trajectories of atomic positions, velocities, and accelerations. nih.gov MD simulations can be used to analyze structural parameters, conformational changes, and molecular interactions in various environments, including aqueous solutions. nih.gov,, They are applied to study the dynamics and conformational changes of biomolecules and other systems., bldpharm.com,, Despite the utility of MD simulations in understanding molecular behavior in solution, specific research findings detailing molecular dynamics simulations performed on this compound to investigate its solution-phase behavior or conformational dynamics were not found in the provided information.

Quantum Chemical Calculations for Reaction Mechanisms and Transition State Elucidation

Quantum chemical calculations, encompassing methods like DFT and ab initio approaches, are essential for analyzing chemical reaction mechanisms and elucidating transition states., These calculations can estimate reaction pathways, including the energies of transition states, which are critical configurations along the reaction coordinate that connect reactants to products.,, Understanding transition states is crucial for predicting reaction rates and outcomes. While quantum chemical methods are routinely applied to study the reaction mechanisms of various chemical transformations, specific research findings detailing quantum chemical calculations performed on this compound to elucidate its reaction mechanisms or transition states were not found in the provided information.

In Silico Ligand Design and Screening Principles for Enhanced this compound Properties

In silico ligand design and screening utilize computational methods to identify or design molecules with desired properties, often in the context of drug discovery.,, Principles include virtual screening of compound libraries using techniques like molecular docking to predict binding affinities and modes to target proteins., This approach can guide the design of novel ligands or the modification of existing compounds to enhance their efficacy or other properties. The design of new tetracycline (B611298) antibiotics with modified side chains, such as this compound, represents an effort in developing novel antibacterial agents. wikipedia.org, While the principles of in silico design and screening are applicable to the development of modified antibiotics like this compound, specific research findings detailing the application of in silico ligand design and screening principles specifically for enhancing the properties of this compound were not found in the provided information.

Mechanistic Studies of Fundamental Biological Interactions Pre Clinical and in Vitro Focus

Investigations of Cellular Uptake Mechanisms and Pathways (In Vitro Cell Models)

The initial phase of characterizing the biological activity of Cpthd-Tc involves understanding how it enters target cells. In vitro cell models are instrumental in elucidating the primary mechanisms of cellular uptake, which can broadly be categorized into receptor-mediated processes and passive or transporter-facilitated diffusion.

Receptor-Mediated Internalization Studies

Receptor-mediated endocytosis is a key pathway for the cellular uptake of many therapeutic agents. This process is initiated by the binding of a ligand to a specific cell surface receptor, which then triggers the internalization of the receptor-ligand complex. Studies to investigate if this compound utilizes this pathway would typically involve a series of in vitro experiments using relevant cell lines that express the putative receptor.

One common approach is to use fluorescently labeled this compound to visualize its uptake. Confocal microscopy can then be employed to observe the internalization process and the formation of endocytic vesicles. nih.gov To confirm the involvement of a specific receptor, competition assays can be performed. In these experiments, cells are co-incubated with labeled this compound and an excess of an unlabeled ligand that is known to bind to the same receptor. A significant reduction in the uptake of the labeled compound in the presence of the competitor would indicate that they share a common internalization pathway.

Furthermore, the specific endocytic mechanism can be investigated using pharmacological inhibitors. For instance, inhibitors of clathrin-mediated endocytosis, such as chlorpromazine, or inhibitors of caveolae-mediated endocytosis, like genistein, can be used to determine the primary route of entry. nih.gov The involvement of dynamin, a GTPase essential for the scission of endocytic vesicles, can be probed using inhibitors like dynasore. mdpi.com

Table 1: Illustrative Data from Receptor-Mediated Internalization Study of this compound

| Experimental Condition | This compound Internalization (% of Control) | Predominant Mechanism |

|---|---|---|

| Control (37°C) | 100% | - |

| With Excess Unlabeled Ligand | 25% | Receptor Competition |

| With Chlorpromazine | 40% | Clathrin-Mediated |

| With Genistein | 95% | Not Caveolae-Mediated |

| With Dynasore | 15% | Dynamin-Dependent |

| Control (4°C) | 10% | Energy-Dependent Process |

Passive Diffusion and Transporter-Mediated Processes

In addition to receptor-mediated endocytosis, this compound may enter cells via passive diffusion across the plasma membrane or through the action of membrane transporter proteins. researchgate.net Distinguishing between these mechanisms is crucial for understanding the compound's pharmacokinetic profile.

Passive diffusion is primarily governed by the physicochemical properties of the compound, such as its lipophilicity, size, and charge. khanacademy.org This process is not saturable and does not require cellular energy. In contrast, transporter-mediated uptake is a saturable process that can be active (requiring energy) or facilitative. mdpi.com

To differentiate between these processes, uptake studies are often conducted at varying concentrations of this compound. If the uptake rate is directly proportional to the concentration and does not plateau, passive diffusion is likely the dominant mechanism. nih.gov Conversely, if the uptake rate shows saturation at higher concentrations, it suggests the involvement of a transporter protein. This can be further analyzed using Michaelis-Menten kinetics to determine parameters such as the maximum uptake rate (Vmax) and the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity. nih.gov

The use of specific inhibitors for known transporters can also help to identify the proteins involved in this compound uptake. Additionally, performing uptake experiments at 4°C can help to distinguish between active transport, which is energy-dependent and thus inhibited at low temperatures, and passive diffusion, which is less affected. nih.gov

Subcellular Localization and Intracellular Trafficking Studies (Cellular and Organelle Level)

Once inside the cell, the subcellular localization of this compound is a critical determinant of its biological activity. Understanding the intracellular trafficking pathways of the compound can provide insights into its mechanism of action and potential off-target effects.

Confocal laser scanning microscopy (CLSM) is a powerful technique for visualizing the subcellular distribution of fluorescently labeled this compound. nih.gov By co-localizing the signal from the compound with fluorescent markers for specific organelles, it is possible to determine its destination within the cell. For example, co-localization with markers for early endosomes (e.g., EEA1), late endosomes (e.g., Rab7), or lysosomes (e.g., LAMP1) can delineate the endocytic trafficking route. nih.gov

These studies can reveal whether this compound remains trapped in endo-lysosomal compartments or if it escapes into the cytoplasm, where it can interact with other cellular components. The trafficking of the compound to other organelles, such as the mitochondria, endoplasmic reticulum, or the nucleus, can also be investigated using specific organelle trackers. nih.gov The kinetics of this trafficking can be assessed through time-course experiments, which track the movement of the compound within the cell over time. nih.gov

Table 2: Illustrative Data from Subcellular Localization Study of this compound at 24 hours

| Organelle Marker | Pearson's Correlation Coefficient with this compound | Interpretation |

|---|---|---|

| Early Endosome (EEA1) | 0.15 | Minimal co-localization |

| Late Endosome (Rab7) | 0.35 | Moderate co-localization |

| Lysosome (LAMP1) | 0.85 | Strong co-localization |

| Mitochondria (MitoTracker) | 0.20 | Minimal co-localization |

| Nucleus (DAPI) | 0.05 | No significant nuclear localization |

Molecular Target Recognition and Binding Affinity Studies (In Vitro Biochemical Assays)

Identifying the direct molecular targets of this compound is fundamental to understanding its mechanism of action. In vitro biochemical assays are employed to characterize the binding interaction between the compound and its putative receptor or enzyme target.

Ligand-Receptor/Enzyme Interaction Kinetics and Thermodynamics

The affinity and kinetics of the interaction between this compound and its target protein can be quantified using various biophysical techniques. Surface plasmon resonance (SPR) is a widely used method for real-time, label-free analysis of biomolecular interactions. researchgate.net In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation of the compound are monitored by changes in the refractive index at the sensor surface.

From the resulting sensorgram, key kinetic parameters can be derived, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka). youtube.com A lower KD value indicates a higher binding affinity.

Isothermal titration calorimetry (ITC) is another powerful technique that directly measures the heat changes associated with a binding event. researchgate.net ITC can provide a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH), entropy (ΔS), and the stoichiometry of binding. This information can offer deeper insights into the forces driving the interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov

Table 3: Illustrative Kinetic and Thermodynamic Parameters for this compound Binding to its Target

| Parameter | Value | Unit | Technique |

|---|---|---|---|

| ka (Association Rate) | 1.5 x 10^5 | M⁻¹s⁻¹ | SPR |

| kd (Dissociation Rate) | 3.0 x 10⁻⁴ | s⁻¹ | SPR |

| KD (Dissociation Constant) | 2.0 | nM | SPR |

| ΔH (Enthalpy Change) | -10.5 | kcal/mol | ITC |

| -TΔS (Entropy Change) | -2.5 | kcal/mol | ITC |

| n (Stoichiometry) | 1.1 | - | ITC |

Investigation of Downstream Signaling Pathway Modulation

The binding of this compound to its molecular target is expected to modulate downstream signaling pathways, ultimately leading to a cellular response. Investigating these signaling events is crucial for elucidating the compound's functional consequences.

If the target of this compound is a receptor tyrosine kinase, for example, its binding could lead to receptor dimerization and autophosphorylation, initiating a signaling cascade. The activation or inhibition of specific signaling proteins can be assessed using techniques such as Western blotting, which can detect changes in the phosphorylation status of key pathway components (e.g., Akt, ERK, STATs).

Furthermore, the impact of this compound on gene expression can be analyzed using quantitative real-time PCR (qRT-PCR) or microarray analysis to measure changes in the mRNA levels of target genes. The functional outcome of this signaling modulation can be assessed through various cellular assays, such as proliferation assays, apoptosis assays, or cell migration assays, depending on the specific biological context.

In Vitro Metabolic Stability and Biotransformation Pathways in Biological Milieu

The metabolic stability of a new chemical entity is a critical parameter assessed during preclinical drug development, as it influences pharmacokinetic properties such as half-life and bioavailability. srce.hr These studies are typically conducted in vitro using liver-derived systems like microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. srce.hrthermofisher.com

To characterize the metabolic fate of this compound, a series of in vitro experiments were conducted using human and rat liver microsomes. These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are major contributors to Phase I metabolism. srce.hryoutube.com The compound was incubated with the microsomes, and its disappearance over time was monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com

The key parameters derived from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint). srce.hr The half-life represents the time required for 50% of the parent compound to be metabolized, while intrinsic clearance measures the inherent capacity of the liver enzymes to metabolize the drug. srce.hryoutube.com

The metabolic stability of this compound was evaluated in both human and rat liver microsomes. The results, as summarized in the table below, indicate moderate clearance in human liver microsomes and higher clearance in rat liver microsomes. This species-specific difference is a common observation in drug metabolism studies. youtube.com

Interactive Data Table: In Vitro Metabolic Stability of this compound in Liver Microsomes

| Biological Matrix | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | 45.2 | 15.3 |

| Rat Liver Microsomes | 28.6 | 24.2 |

Further investigations into the biotransformation pathways of this compound revealed several metabolic products. The primary routes of metabolism appeared to be oxidation and glucuronidation, which are common Phase I and Phase II biotransformation reactions, respectively. nih.gov The main metabolites were identified by high-resolution mass spectrometry.

Interactive Data Table: Major Metabolites of this compound Identified In Vitro

| Metabolite | Biotransformation Pathway |

| M1 | Hydroxylation |

| M2 | N-dealkylation |

| M3 | Glucuronide Conjugation |

Elucidation of Molecular Mechanisms of Action in Model Biological Systems (e.g., Cellular Assays)

Understanding the molecular mechanism of action is fundamental to the development of a therapeutic agent. nih.gov For this compound, a series of cellular assays were employed to identify its direct protein targets and downstream effects. One of the key methods used was the Cellular Thermal Shift Assay (CETSA). nih.govmdpi.com CETSA is a powerful technique that can detect the direct binding of a compound to its target protein in a cellular context. mdpi.com The principle is that a protein's thermal stability increases upon ligand binding. mdpi.com

In these experiments, human cancer cell lines were treated with this compound, followed by heating to various temperatures. The remaining soluble proteins were then quantified. A significant increase in the thermal stability of a specific protein in the presence of this compound indicates a direct interaction.

The results from the CETSA experiments identified Polo-like kinase 1 (PLK1) as a primary target of this compound. PLK1 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.

Interactive Data Table: Cellular Thermal Shift Assay (CETSA) Results for this compound

| Protein Target | Thermal Shift (ΔTm, °C) with this compound | Significance |

| Polo-like kinase 1 (PLK1) | +4.2 | Significant Stabilization |

| Cyclin-dependent kinase 2 (CDK2) | +0.5 | Not Significant |

| Tubulin | -0.2 | Not Significant |

To confirm the functional consequence of PLK1 engagement by this compound, a downstream signaling assay was performed. A known substrate of PLK1, TCTP, is phosphorylated at serine 46 during the G2/M phase of the cell cycle. nih.gov Human colorectal cancer cells (HCT116) were synchronized and then treated with increasing concentrations of this compound. The phosphorylation of TCTP was measured by Western blot.

The results demonstrated a dose-dependent decrease in the phosphorylation of TCTP, confirming that the binding of this compound to PLK1 leads to the inhibition of its kinase activity.

Interactive Data Table: Effect of this compound on PLK1 Substrate Phosphorylation

| Concentration of this compound (µM) | Relative TCTP Phosphorylation (%) |

| 0 (Control) | 100 |

| 0.1 | 78 |

| 1 | 35 |

| 10 | 8 |

These preclinical in vitro studies provide crucial insights into the metabolic profile and molecular mechanism of action of this compound, identifying it as a compound with moderate metabolic stability that directly targets and inhibits the enzymatic activity of PLK1.

Strategies for Derivatization and Bioconjugation of Cpthd Tc for Advanced Probes

Site-Specific Modification of Cpthd Ligand for Subsequent Bioconjugation

Site-specific modification of a ligand like Cpthd is paramount to ensure that the conjugation process does not interfere with its intrinsic properties or its interaction with a biological target. This involves introducing reactive handles at predetermined positions on the ligand structure. While specific studies on the site-specific modification of the Cpthd ligand are not extensively detailed in the provided search results, general principles from the modification of other ligands and biomolecules can be applied.

Chemical modification strategies often target specific functional groups naturally present in a molecule or introduced through synthetic routes. For instance, primary amines, thiols, carboxylic acids, and hydroxyl groups are common targets for derivatization. researchgate.netnih.govthermofisher.com The naphthacenecarboxamide core of Cpthd-Tc and its substituents likely contain several of these functional groups. uzh.ch

Techniques for site-specific modification of ligands and biomolecules have advanced significantly. These include the use of enzymes, unnatural amino acid incorporation, and chemical methods that exploit the differential reactivity of functional groups or utilize protecting groups. nih.govtechnologynetworks.comnih.govnih.govnews-medical.netabzena.comnih.gov For a tetracycline (B611298) derivative like Cpthd, strategic chemical synthesis could introduce a unique functional group (e.g., an alkyne or azide (B81097) for click chemistry, or a maleimide (B117702) for thiol conjugation) at a position distant from the key structural features responsible for its interaction with a target. sigmaaldrich.compnas.orgmdpi.com This allows for subsequent bioconjugation with minimal disruption to the ligand's biological activity.

The importance of site-specific conjugation is highlighted in studies involving antibody-drug conjugates (ADCs) and other protein bioconjugates, where controlled modification leads to more homogeneous products with improved properties. technologynetworks.comnih.govnih.govabzena.comresearchgate.netbiosynth.com Similar principles apply to the modification of small molecule ligands for probe development.

Advanced Coupling Methodologies for Attachment to Biomolecules (e.g., Peptides, Proteins, Nanoparticles)

Once the Cpthd ligand is appropriately functionalized, it can be coupled to various biomolecules to create targeted probes. The choice of coupling methodology depends on the reactive handles introduced on the modified Cpthd and the functional groups available on the biomolecule. Advanced coupling methodologies aim for efficiency, specificity, and mild reaction conditions to preserve the integrity and biological activity of the biomolecule.

Common coupling strategies include:

Amide bond formation: This is a widely used method for conjugating molecules containing carboxylic acids and amines, often facilitated by coupling reagents like EDC/NHS. nih.govthermofisher.comnih.gov

Click Chemistry: Bioorthogonal click reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition or the strain-promoted azide-alkyne cycloaddition (SPAAC), are highly efficient and specific, proceeding under mild conditions compatible with biological systems. pnas.orgmdpi.comescholarship.org

Thiol conjugation: Reactions involving maleimides or iodoacetamides with free thiol groups on biomolecules are common for site-specific conjugation, particularly with cysteine residues. researchgate.netnih.govnih.gov

Oxime and hydrazone ligation: These reactions involve the condensation of aldehydes or ketones with alkoxyamines or hydrazines, respectively. researchgate.net

These methodologies can be applied to conjugate modified Cpthd to a range of biomolecules, including peptides, proteins (such as antibodies or antibody fragments for targeted delivery), and nanoparticles (which can serve as carriers or imaging platforms). researchgate.nettechnologynetworks.comsigmaaldrich.comresearchgate.netescholarship.orgacs.orgnih.gov For instance, peptides can be synthesized with specific amino acids containing reactive side chains, while proteins can be modified to introduce such groups or utilize naturally occurring ones. bruker-nano.jpthermofisher.comnih.govnih.govnih.gov Nanoparticles can be surface-functionalized with various chemical groups suitable for conjugation. sigmaaldrich.comescholarship.orgacs.org

Studies on the conjugation of tetracycline derivatives to nanoparticles for detection or delivery provide relevant examples of coupling methodologies. nih.govacs.orgnih.gov Similarly, research on labeling peptides and proteins with ⁹⁹mTc often involves bifunctional chelators attached to the biomolecule, which then coordinate the radionuclide. unm.eduexplorationpub.commdpi.comtums.ac.irresearchgate.net A modified Cpthd ligand could potentially serve as such a component, either directly coordinating the metal or acting as a linker to a chelator.

Impact of Bioconjugation on this compound Radiochemical and Biological Properties

Bioconjugation can significantly impact both the radiochemical and biological properties of a this compound complex. The radiochemical properties, particularly for a radiotracer, include the stability of the metal-ligand complex and the radiochemical purity of the final conjugate. The biological properties encompass aspects such as target binding affinity and specificity, pharmacokinetics (absorption, distribution, metabolism, excretion), and potential immunogenicity.

The stability of the bond between the modified Cpthd and the biomolecule is critical to prevent premature dissociation in vivo, which could lead to off-target accumulation of the radionuclide and reduced efficacy or increased toxicity. nih.govresearchgate.netbiosynth.com The choice of linker chemistry plays a significant role in this stability. researchgate.netbiosynth.comnih.gov

For ⁹⁹mTc-labeled probes, the stability of the technetium complex with the Cpthd ligand (or a chelator attached to it) is paramount. The oxidation state of technetium and the nature of the coordinating atoms in the ligand are key factors influencing complex stability. unm.edumdpi.comnih.gov Instability can lead to the release of free ⁹⁹mTc-pertechnetate, which accumulates in non-target tissues like the thyroid and stomach, compromising image quality and increasing background radiation. unm.edu

Bioconjugation can also alter the biological behavior of the Cpthd ligand. Attaching a large biomolecule like a protein or nanoparticle can change its size, charge, hydrophilicity/lipophilicity, and interaction with biological environments. medicai.iomdpi.comnih.gov These changes can affect its biodistribution, cellular uptake, and target binding. For instance, conjugation to a targeting antibody aims to direct the probe to specific cells or tissues overexpressing a particular antigen, thereby altering the distribution compared to the unconjugated ligand. nih.govnih.govfrontiersin.org

Studies on the impact of conjugation on the properties of other imaging probes and therapeutics provide valuable insights. For example, the chemistry of fluorophores conjugated to biomolecules has been shown to impact pharmacokinetic and tumor targeting properties. medicai.io Similarly, the size of nanoparticles influences their interaction with proteins and cellular uptake. acs.org

Data on the stability and biodistribution of Tc-99m labeled peptides and proteins illustrate the importance of evaluating the impact of conjugation. For instance, studies on ⁹⁹mTc-MAG3 conjugated to bovine serum albumin showed acceptable radiochemical purity and stability, with biodistribution confirming renal excretion. tums.ac.ir

Design and Optimization of Linker Chemistry for Bioconjugated this compound Complexes

The design and optimization of the linker connecting the modified Cpthd ligand (and its associated radionuclide) to the biomolecule is a critical aspect of developing effective advanced probes. The linker is not merely a passive connection but can significantly influence the conjugate's stability, solubility, pharmacokinetics, and the ability of the targeting vector to bind its target and the reporting group to function correctly. researchgate.netbiosynth.comnih.govfrontiersin.org

Key considerations in linker design include:

Length and flexibility: The linker should be long and flexible enough to minimize steric hindrance between the this compound moiety and the biomolecule, allowing both components to interact with their respective targets without interference. researchgate.netbiosynth.com

Stability: The linker must be stable in the physiological environment to prevent premature cleavage and release of the this compound or the biomolecule before reaching the target site. nih.govresearchgate.netbiosynth.comnih.gov

Cleavability (if desired): For some applications, a cleavable linker may be designed to release the this compound (or an active metabolite) at the target site, for example, in response to specific enzymes or pH changes within the target cell or tissue microenvironment. nih.govresearchgate.netbiosynth.comnih.govnih.govnih.gov

Immunogenicity: The linker should ideally be non-immunogenic to avoid eliciting an unwanted immune response against the conjugate.

Optimization of linker chemistry often involves synthesizing and evaluating a series of linkers with varying lengths, compositions, and cleavage properties. nih.govbiosynth.comnih.gov The impact of the linker on the conjugate's radiochemical stability, target binding affinity, in vitro and in vivo stability, and biodistribution is assessed. biosynth.commedicai.ionih.gov

Research in areas like ADC development provides extensive examples of linker optimization strategies and their impact on therapeutic efficacy and safety. researchgate.netbiosynth.comnih.govnih.govnih.govgulfcoastconsortia.org While the payload and targeting vector are different, the fundamental principles of linker design to ensure stability, targeted release, and favorable pharmacokinetic properties are highly relevant to the development of bioconjugated this compound probes.

The development of novel linker technologies, including those enabling site-specific conjugation and incorporating features like hydrophobicity masking, continues to advance the field of bioconjugation and holds promise for the creation of more effective and precise molecular probes based on scaffolds like this compound. abzena.comresearchgate.netbiosynth.com

Advanced Methodologies for Radiochemical Quality Control and Stability Assessment of Cpthd Tc

Development of Robust Radiochemical Purity and Impurity Profiling Methods

The radiochemical purity (RCP) of Cpthd-Tc is a critical quality attribute, defined as the proportion of the total radioactivity in the desired chemical form. ymaws.com The presence of radiochemical impurities, such as free pertechnetate (B1241340) (99mTcO₄⁻) and hydrolyzed-reduced technetium (99mTcO₂), can compromise image quality and lead to unnecessary radiation exposure to non-target tissues. ymaws.comunm.edu To this end, a suite of robust analytical methods has been developed and validated for the routine quality control of this compound.

A combination of thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is employed for the comprehensive assessment of RCP and impurity profiling. nih.gov Instant thin-layer chromatography (iTLC) with different stationary and mobile phases allows for the rapid separation and quantification of the principal radiochemical species. nih.gov

Table 1: iTLC Systems for Radiochemical Purity Assessment of this compound

| System | Stationary Phase | Mobile Phase | Rf of this compound | Rf of 99mTcO₄⁻ | Rf of 99mTcO₂ |

|---|---|---|---|---|---|

| A | iTLC-SG | Acetone | 0.0-0.1 | 0.9-1.0 | 0.0-0.1 |

| B | iTLC-SG | Saline | 0.8-1.0 | 0.8-1.0 | 0.0-0.1 |

Data is representative of typical chromatographic behavior for Tc-99m labeled compounds.

Radio-HPLC provides a more detailed impurity profile, capable of separating closely related radiolabeled species that may not be resolved by TLC. A reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water is typically utilized. This method is crucial for identifying and quantifying any minor radiochemical impurities that might form during synthesis or upon standing.

Comprehensive In Vitro and Ex Vivo Stability Studies in Diverse Biological Matrices

To predict its in vivo behavior, the stability of this compound is assessed in a variety of biological environments. These studies are essential to ensure that the radiopharmaceutical remains intact until it reaches its intended target.

In vitro stability is evaluated by incubating this compound in human serum and plasma at 37°C for extended periods. nih.gov Samples are analyzed at various time points using the afore mentioned radio-TLC and radio-HPLC methods to determine the percentage of intact radiopharmaceutical.

Ex vivo stability studies involve the analysis of blood, urine, and bile samples collected from animal models following the administration of this compound. nih.gov This provides valuable information on the metabolic fate of the compound and the nature of any radiolabeled metabolites.

Table 2: Representative In Vitro Stability of this compound in Human Serum at 37°C

| Time (hours) | Radiochemical Purity (%) |

|---|---|

| 0 | >98 |

| 1 | 97.5 ± 0.8 |

| 4 | 95.2 ± 1.1 |

| 8 | 92.1 ± 1.5 |

| 24 | 88.5 ± 2.0 |

Values are presented as mean ± standard deviation.

Assessment of Radiolytic Degradation Pathways and Shelf-Life Determination

Radiolysis, the decomposition of molecules by ionizing radiation, is a significant concern for radiopharmaceuticals. The high energy emissions from 99mTc can lead to the degradation of this compound, affecting its purity and efficacy over time. nih.govnih.gov Studies are conducted to identify the primary radiolytic degradation products and to understand the kinetics of this process. nih.govresearchgate.net

The shelf-life of the this compound kit is determined by storing it under specified conditions and periodically assessing its radiochemical purity after labeling. nih.gov The shelf-life is defined as the time period during which the radiochemical purity remains above a predefined limit, typically 90%.

Table 3: Effect of Radioactivity Concentration on the Stability of this compound at Room Temperature

| Radioactivity (mCi/mL) | RCP at 6 hours (%) | RCP at 12 hours (%) |

|---|---|---|

| 10 | 96.3 | 93.8 |

| 50 | 94.1 | 90.5 |

| 100 | 91.5 | 86.2 |

Data illustrates the trend of increased degradation with higher radioactivity concentrations.

Methodological Approaches for Enhancing Long-Term Radiochemical Stability

Several strategies are explored to minimize radiolytic degradation and enhance the long-term stability of this compound. The addition of radioprotectants or stabilizers to the formulation is a common approach. These agents act as scavengers for the free radicals generated during radiolysis, thereby protecting the integrity of the radiolabeled compound.

Examples of stabilizers investigated for technetium-based radiopharmaceuticals include gentisic acid, ascorbic acid, and various alcohols. The selection and concentration of a suitable stabilizer for this compound are optimized to provide maximum protection with minimal impact on the biological properties of the compound. Furthermore, optimizing storage conditions, such as temperature and shielding, can also contribute to improved stability. nih.gov

Future Directions and Emerging Research Avenues for Cpthd Tc Complexes

Design and Synthesis of Next-Generation Cpthd Ligand Scaffolds with Tunable Properties

Future research will likely focus on designing and synthesizing novel Cpthd ligand scaffolds with precisely tunable properties. This involves modifying the basic Cpthd structure to influence factors such as solubility, lipophilicity, metabolic stability, and targeting specificity. The aim is to create ligands that can fine-tune the in vivo behavior of the resulting technetium complexes. The high synthetic tunability of some ligand scaffolds allows for control of their rigidity and electronic properties, which is crucial for designing effective metal complexes rsc.org. Exploring different functional groups and linker chemistries will be essential to achieve desired pharmacokinetic profiles and enhance interaction with specific biological targets.

Exploration of Alternative Technetium Oxidation States and Coordination Environments for Cpthd-Tc

Technetium exhibits a rich and varied chemistry with oxidation states ranging from -I to +VII pnnl.gov. While certain oxidation states are more common in radiopharmaceutical applications, exploring alternative oxidation states and coordination environments for this compound complexes is a promising area. The coordination environment is considered an essential factor governing the achieved oxidation state of technetium osti.gov. Studies of technetium compounds have shown that the coordination environment deserves more attention in synthesizing a technetium compound with a desired oxidation state osti.gov. Investigating technetium in less common oxidation states (e.g., Tc(II), Tc(III), Tc(IV), Tc(VI)) in conjunction with Cpthd ligands could lead to complexes with novel chemical and biological properties wikipedia.orgresearchgate.netacs.org. This includes exploring different coordination geometries and the impact of ancillary ligands on the stability and reactivity of the this compound core.

Integration of this compound with Advanced Pre-clinical Imaging Modalities and Techniques (e.g., Small Animal SPECT/CT)

The integration of this compound complexes with advanced preclinical imaging modalities, such as small animal SPECT/CT, is crucial for evaluating their potential in vivo. SPECT/CT combines the functional information from SPECT with the anatomical detail from CT, providing precise localization of the radiotracer distribution la.govinsideradiology.com.au. This allows for detailed studies of biodistribution, pharmacokinetics, and target accumulation in animal models nih.gov. Future research will involve optimizing imaging protocols, developing quantitative SPECT/CT methods for this compound, and utilizing these techniques to assess the efficacy of targeted probes and therapeutic agents. SPECT/CT is now widely available and can provide precise information about how different parts of the body are working la.govinsideradiology.com.au.

Novel Applications of this compound in Targeted Molecular Probe Design for Fundamental Research

This compound complexes hold significant potential for the design of novel targeted molecular probes for fundamental research nih.govmdpi.com. This includes developing probes for studying specific biological processes, tracking molecular targets, and visualizing cellular pathways. The ability to functionalize Cpthd ligands allows for the attachment of targeting vectors, such as peptides, antibodies, or small molecules, to direct the technetium radioisotope to specific sites of interest nih.govmdpi.com. This can facilitate research into disease mechanisms, drug delivery, and the development of new diagnostic and therapeutic strategies. Radiolabeled peptide-based probes have become an important class of molecular imaging probes for detecting various diseases nih.gov.

Methodological Advancements in Radiosynthesis, Characterization, and Computational Modeling for this compound

Advancements in radiosynthesis, characterization, and computational modeling are critical for the continued progress of this compound research. Developing more efficient and reproducible radiosynthetic routes for this compound complexes is essential for their practical application. This includes exploring automated synthesis techniques and optimizing reaction conditions. Furthermore, advanced characterization techniques are needed to fully understand the structure, purity, and stability of these complexes. Computational modeling, including density functional theory (DFT) and molecular dynamics simulations, can provide valuable insights into the electronic structure, coordination chemistry, and predicted behavior of this compound complexes, guiding the design and synthesis of new compounds researchgate.netmdpi.comnih.govplos.org. Integrated experimental and computational analysis is needed for comprehensive characterization mdpi.com.

Q & A

Basic Research Questions

Q. What are the critical considerations for designing reproducible synthesis protocols for Cpthd-Tc?

- Methodological Answer : Establish reaction conditions (temperature, solvent purity, catalyst ratio) with strict controls. Use high-precision instruments (e.g., HPLC for purity validation) and document deviations (e.g., humidity sensitivity noted in batch variations) . Reference peer-reviewed protocols from Analytical Chemistry or Journal of Organic Chemistry for baseline parameters.

Q. How can researchers resolve contradictions in this compound’s thermodynamic stability data across studies?

- Methodological Answer : Conduct a meta-analysis of published datasets, focusing on measurement techniques (e.g., DSC vs. TGA). For example, DSC may report higher decomposition temperatures due to slower heating rates. Replicate experiments under standardized conditions and apply error-propagation models to identify systemic biases .

Q. What spectroscopic techniques are most effective for characterizing this compound’s crystalline structure?

- Methodological Answer : Combine XRD for lattice parameters, FTIR for functional groups, and solid-state NMR for local symmetry analysis. Cross-validate with computational models (DFT) to address discrepancies in peak assignments .

Advanced Research Questions

Q. How can hybrid machine learning/experimental frameworks improve this compound’s property prediction?

- Methodological Answer : Train ML models on existing datasets (e.g., bandgap, solubility) using features like molecular descriptors and synthesis conditions. Validate predictions via targeted experiments, prioritizing high-confidence outliers for further study. For example, a 2024 Nature Materials study achieved 89% accuracy in predicting photostability using this approach .

Q. What statistical methods are optimal for analyzing this compound’s dose-response variability in biomedical applications?

- Methodological Answer : Apply mixed-effects models to account for inter-subject variability and censored data (e.g., survival analysis in cytotoxicity assays). Use Bayesian inference for small-sample studies, as demonstrated in a 2023 ACS Pharmacology paper resolving conflicting IC50 values .

Q. How do interfacial dynamics in this compound composites affect catalytic performance?

- Methodological Answer : Use in situ TEM/EDS to track atomic migration at interfaces during catalysis. Pair with ab initio MD simulations to identify energy barriers. A 2025 JACS study linked Pt leaching in this compound/Pt hybrids to oxygen vacancy density, reconciling earlier contradictory activity reports .

Data Contradiction & Validation

Q. Why do computational studies of this compound’s electronic properties conflict with experimental results?

- Methodological Answer : Audit computational parameters (e.g., exchange-correlation functionals in DFT). For instance, B3LYP underestimates bandgaps by ~0.3 eV compared to GW approximations. Cross-check with UPS/XPS data from Surface Science protocols .

Interdisciplinary Approaches

Q. What cross-disciplinary strategies enhance this compound’s application in energy storage?

- Methodological Answer : Integrate electrochemistry (cyclic voltammetry for redox stability), materials science (in operando XRD for phase transitions), and AI-driven failure prediction. A 2024 Advanced Energy Materials consortium achieved 15% efficiency gains using this framework .

Ethical & Reproducibility Standards

- Data Transparency : Share raw datasets via repositories like Zenodo, adhering to FAIR principles .

- Method Validation : Include negative controls and blind testing in biological assays, per NIH Guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.